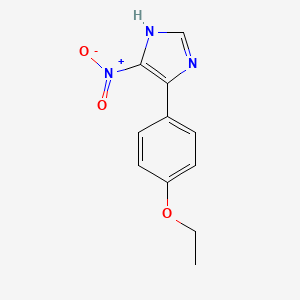![molecular formula C16H19N3O3S B6116767 2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B6116767.png)
2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]-N-(4-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]-N-(4-methoxyphenyl)acetamide is a compound that has been widely studied in scientific research due to its potential therapeutic properties. Also known as MPTA, this compound has been investigated for its ability to inhibit certain enzymes and modulate various biological processes.
作用機序
MPTA works by inhibiting the activity of certain enzymes and modulating various biological processes. Specifically, MPTA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. MPTA has also been shown to modulate the activity of certain proteins involved in cancer cell growth and neurodegenerative disease development.
Biochemical and Physiological Effects:
MPTA has been shown to have various biochemical and physiological effects. In cancer research, MPTA has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, MPTA has been shown to reduce inflammation by inhibiting the activity of COX-2. In neurodegenerative disease research, MPTA has been studied for its potential to modulate the activity of certain proteins involved in the development of these diseases.
実験室実験の利点と制限
MPTA has several advantages and limitations for lab experiments. One advantage is that it has been widely studied and its mechanism of action is well understood. Another advantage is that it has shown promising results in various areas of research. One limitation is that it may not be effective in all cases, and further research is needed to determine its full potential.
将来の方向性
There are several future directions for research on MPTA. One direction is to further investigate its potential therapeutic properties in cancer, inflammation, and neurodegenerative diseases. Another direction is to study its potential side effects and toxicity. Additionally, further research is needed to optimize the synthesis method for MPTA and develop more effective analogs.
合成法
The synthesis of MPTA involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-hydroxy-6-propyl-2-pyrimidinethiol to form the desired product, MPTA.
科学的研究の応用
MPTA has been studied for its potential therapeutic properties in various areas of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, MPTA has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Inflammation research has shown that MPTA can reduce inflammation by inhibiting the activity of certain enzymes. In neurodegenerative disease research, MPTA has been studied for its potential to modulate the activity of certain proteins involved in the development of these diseases.
特性
IUPAC Name |
N-(4-methoxyphenyl)-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-3-4-12-9-14(20)19-16(18-12)23-10-15(21)17-11-5-7-13(22-2)8-6-11/h5-9H,3-4,10H2,1-2H3,(H,17,21)(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPQIHYJRUKNETL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)SCC(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide](/img/structure/B6116684.png)

![N-(4-ethoxyphenyl)-2-[(2-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6116694.png)
![methyl ({2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]butanoyl}amino)(phenyl)acetate](/img/structure/B6116701.png)
![N-[2-(1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-2-piperidinyl)ethyl]acetamide](/img/structure/B6116705.png)
![3-{1-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolyl)carbonyl]-3-piperidinyl}-1-propanol](/img/structure/B6116732.png)
![8-phenyl-6,7,8,15-tetrahydro-5H-benzo[6',7']cyclohepta[1',2':4,5]pyrimido[1,2-a]benzimidazole](/img/structure/B6116739.png)
![1-(1-piperidinyl)-3-[2-({[2-(4-pyridinyl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6116757.png)
![4-{5-[(3-ethyl-4-isopropyl-1-piperazinyl)carbonyl]-2-pyridinyl}thiomorpholine](/img/structure/B6116765.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N,6-dimethylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6116772.png)
![2-[(4-chlorobenzyl)thio]-4(3H)-quinazolinone](/img/structure/B6116784.png)
![1-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-[2-(1H-pyrazol-1-yl)ethyl]piperidine](/img/structure/B6116790.png)
![2-[1-benzyl-4-(4-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6116791.png)
![N-[2-({[(5-methyl-1H-benzimidazol-2-yl)thio]acetyl}amino)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B6116797.png)
